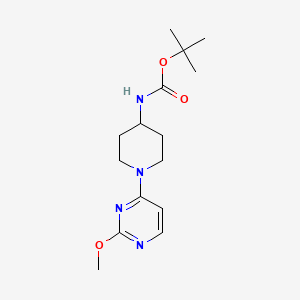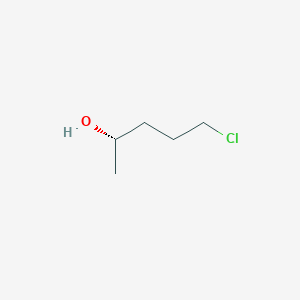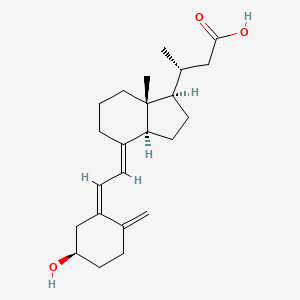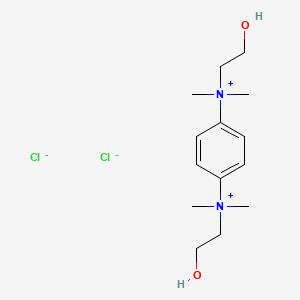![molecular formula C7H5IN2O B12328448 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an iodine atom attached at the 3-position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- can be achieved through various synthetic routes. One common method involves the use of a one-pot three-component reaction. This reaction typically involves the condensation of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . This strategy is advantageous due to its use of inexpensive starting materials, atom and step economy, environmental friendliness, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- involves its interaction with specific molecular targets. One of the primary targets is Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes, including cell cycle regulation and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-[5-methoxy-2-(3-quinolinyl)-4-pyrimidinyl]-
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrolopyridine derivatives and can be exploited in the design of novel compounds with enhanced properties.
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-iodo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11) |
Clave InChI |
MGHOLXIWLGFNJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2C1=NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)

![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)


![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)

